molecular formula C20H27N3OS B2793879 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide CAS No. 1448044-41-4

2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Cat. No.: B2793879
CAS No.: 1448044-41-4
M. Wt: 357.52
InChI Key: TWFFWUDLIQBUHI-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the category of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide can be achieved through multiple synthetic routes. A common method involves the reaction between 4-(isopropylthio)aniline and N-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl acetate under catalytic conditions. The use of specific catalysts and solvents can optimize the yield and purity of the desired product. The reaction typically takes place under controlled temperature and pressure conditions to ensure the accuracy of the synthesis.

Industrial Production Methods

On an industrial scale, the production of this compound involves the utilization of large-scale reactors and advanced purification systems. The synthesis process may be automated to enhance consistency and efficiency. Industrial production also emphasizes the recycling of solvents and minimizing waste to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro group, if present in derivatives, can be reduced to an amino group.

  • Substitution: : The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as m-chloroperbenzoic acid (mCPBA) for mild conditions or hydrogen peroxide for harsher conditions.

  • Reduction: : Involves reducing agents like palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Conditions vary, with reagents such as halogens for halogenation reactions and nitrating agents for nitration.

Major Products

The reactions yield products including sulfoxides, sulfones, primary amines, and various substituted phenyl derivatives, expanding the compound’s versatility in synthesis and research.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide serves as an intermediate in the synthesis of more complex molecules. It is frequently used in medicinal chemistry to develop analogs with potential therapeutic properties.

Biology

Biologically, this compound is studied for its interactions with various enzymes and receptors. It plays a role in understanding biochemical pathways and the development of bioactive molecules.

Medicine

In medicine, research investigates its potential as a therapeutic agent. Studies focus on its pharmacokinetics, pharmacodynamics, and potential benefits in treating certain conditions.

Industry

Industrially, the compound can be used in the formulation of specialized materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzyme binding sites or receptor domains. These interactions can modulate biochemical pathways, leading to desired biological effects. The compound’s structure allows it to fit into active sites, influencing the activity of enzymes or receptors and altering cellular functions.

Comparison with Similar Compounds

When compared with similar compounds, such as N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamides with different substituents, 2-(4-(isopropylthio)phenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide stands out for its isopropylthio group, which imparts unique chemical and biological properties. Similar compounds may include:

  • N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

  • 2-phenyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-14(2)25-16-10-8-15(9-11-16)12-20(24)21-13-18-17-6-4-5-7-19(17)23(3)22-18/h8-11,14H,4-7,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFFWUDLIQBUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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